molecular formula C26H22 B14328132 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) CAS No. 102949-52-0

1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)

Katalognummer: B14328132
CAS-Nummer: 102949-52-0
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: GRJYSOAPWZYPBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) is an organic compound characterized by its unique structure, which includes a phenylene group connected by ethene bridges to two ethenylbenzene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) typically involves a condensation reaction. One common method is the reaction of 1,4-phenylenediacetic acid with 4-ethenylbenzene under acidic conditions, using p-toluenesulfonic acid as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene).

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl groups to ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. Additionally, its structural features enable it to form complexes with metal ions, which can influence its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene) is unique due to its specific combination of phenylene and ethenylbenzene groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.

Eigenschaften

CAS-Nummer

102949-52-0

Molekularformel

C26H22

Molekulargewicht

334.5 g/mol

IUPAC-Name

1,4-bis[2-(4-ethenylphenyl)ethenyl]benzene

InChI

InChI=1S/C26H22/c1-3-21-5-9-23(10-6-21)13-15-25-17-19-26(20-18-25)16-14-24-11-7-22(4-2)8-12-24/h3-20H,1-2H2

InChI-Schlüssel

GRJYSOAPWZYPBI-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.